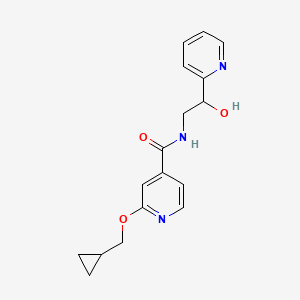

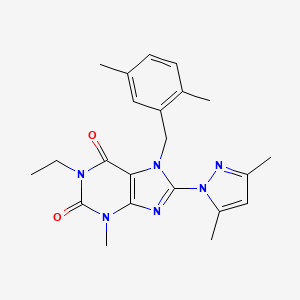

![molecular formula C9H15NO2 B2767390 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel- CAS No. 921755-43-3](/img/structure/B2767390.png)

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel- is a bicyclic compound that has attracted significant attention in recent years. This compound is also known as (-)-Quinpirole and is a selective dopamine receptor agonist. The compound has been used in various scientific research applications, including neuroscience and pharmacology.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

- Aza-Diels-Alder Reactions : The compound has been utilized in asymmetric synthesis, particularly in the Aza-Diels-Alder reactions, to synthesize bicyclic amino acid derivatives, showcasing its potential in creating chiral building blocks for organic synthesis (Waldmann & Braun, 1991).

Pharmaceutical Research

- Dipeptide Mimetics : Research into dipeptide mimetics has led to the stereocontrolled synthesis of various stereo isomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, indicating its role in drug design and pharmaceutical chemistry (Mulzer, Schülzchen, & Bats, 2000).

Chemical Synthesis

- Synthetic Routes and Analogue Creation : The compound serves as a foundation for the synthesis of constrained nonchiral pipecolic acid analogues and other conformationally restricted amino acids, highlighting its significance in the development of new synthetic pathways (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

Advanced Materials and Chemistry

- Skeletal Rearrangements : It has been observed undergoing novel skeletal rearrangements under acidic conditions, demonstrating its versatility in organic transformations and the potential for creating unique chemical structures (Kobayashi, Ono, & Kato, 1992).

Mechanism of Action

Target of Action

The primary targets of the compound “Ethyl (1R,2S,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylate” are currently unknown. This compound is a derivative of 2-azabicyclo[2.2.1]heptane

Mode of Action

It’s known that the compound is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The resulting products could be further functionalized to build up a library of bridged aza-bicyclic structures . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is part of a broader class of 2-azabicyclo[2.2.1]heptane derivatives , which have been synthesized for various applications.

Result of Action

As a derivative of 2-azabicyclo[2.2.1]heptane , it’s likely that this compound may have similar effects as other compounds in this class.

properties

IUPAC Name |

ethyl (2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTUVXPAUKQGFP-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CCN1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]2CCN1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

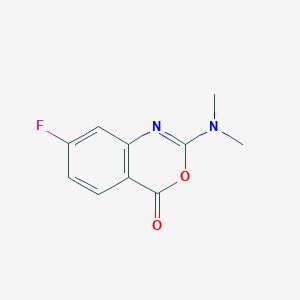

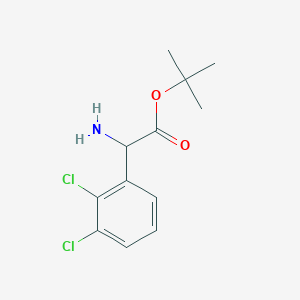

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide](/img/structure/B2767307.png)

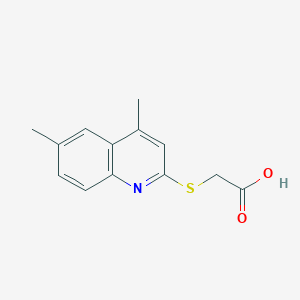

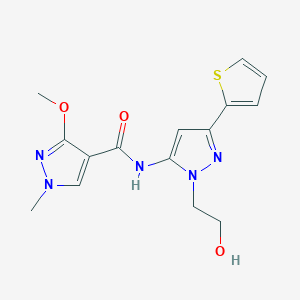

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767308.png)

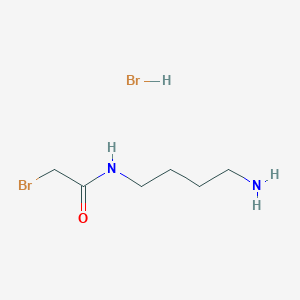

![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2767313.png)

![5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2767315.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2767318.png)

![[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2767319.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one](/img/structure/B2767328.png)